molecular formula C25H31ClN4O5S2 B2410365 N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride CAS No. 1321800-38-7

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride

Cat. No.: B2410365
CAS No.: 1321800-38-7
M. Wt: 567.12
InChI Key: VJQVDGRRHAPUTQ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride is a useful research compound. Its molecular formula is C25H31ClN4O5S2 and its molecular weight is 567.12. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S2.ClH/c1-17-8-10-28(11-9-17)36(31,32)19-6-4-18(5-7-19)24(30)29(13-12-27(2)3)25-26-20-14-21-22(34-16-33-21)15-23(20)35-25;/h4-7,14-15,17H,8-13,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQVDGRRHAPUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=CC5=C(C=C4S3)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride is a complex synthetic compound with potential biological activities. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article discusses the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22ClN3O5SC_{21}H_{22}ClN_{3}O_{5}S, with a molecular weight of approximately 463.93 g/mol. The structure features multiple functional groups that contribute to its biological activity:

  • Dimethylamino Group : Often associated with increased basicity and potential interactions with neurotransmitter systems.
  • Benzothiazole and Dioxole Rings : These heterocyclic structures are known for their roles in various biological activities, including antimicrobial and anticancer properties.
  • Sulfonamide Moiety : Sulfonamides are known for their antibacterial properties and can also inhibit certain enzymes.
PropertyValue
Molecular FormulaC21H22ClN3O5S
Molecular Weight463.93 g/mol
CAS Number1215364-85-4
SolubilityNot available

Therapeutic Applications

The compound's unique structure suggests it could have applications in several therapeutic areas:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial infections.
  • Anticancer Properties : Benzothiazole derivatives are often investigated for their potential to inhibit tumor growth.
  • Neurological Disorders : Given its structural similarities to known psychoactive compounds, it may be explored for effects on mood or anxiety.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that benzothiazole derivatives exhibit significant antimicrobial properties. The compound’s structural similarity suggests it may share these properties, warranting further investigation into its effectiveness against various pathogens .

Study 2: Anticancer Potential

Research has shown that compounds containing benzothiazole rings can induce apoptosis in cancer cells. A derivative similar to the compound was found to inhibit cell proliferation in breast cancer models . This indicates a potential pathway for further exploration of this compound as an anticancer agent.

Study 3: Neuropharmacological Effects

A review highlighted that dimethylamino-containing compounds can influence neurotransmitter systems and exhibit anxiolytic effects. This suggests that the compound could be investigated for its potential to treat anxiety disorders .

Table 2: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Neurological ModulationAnxiolytic effects

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique combination of structural elements that contribute to its biological activity:

  • Molecular Formula : C23H27ClN4O5S
  • Molecular Weight : 463.93 g/mol
  • CAS Number : 1215364-85-4

The structure includes a dimethylaminoethyl group, a dioxolo-benzothiazole moiety, and a sulfonamide group, which are critical for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that similar sulfonamide derivatives selectively inhibit tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). The enzyme inhibitory potential of structurally related compounds has been documented extensively .

Antimicrobial Activity

Benzothiazole derivatives have also shown promise in antimicrobial applications. The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes could lead to new therapeutic agents against resistant strains of bacteria.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of benzothiazole-based compounds. The researchers synthesized several derivatives and tested their efficacy against various cancer cell lines. Results indicated that compounds similar to N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride exhibited IC50 values in the micromolar range against breast and lung cancer cells .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized a series of sulfonamide derivatives based on benzothiazole structures. They evaluated these compounds for their inhibitory activity against α-glucosidase and acetylcholinesterase. The results showed that some derivatives had significant inhibitory effects comparable to established drugs used in diabetes management .

Q & A

Q. How can researchers design robust structure-activity relationship (SAR) studies?

  • Methodological Answer : Combine fragment-based drug design (e.g., replacing the 4-methylpiperidinyl group with bioisosteres) with Free-Wilson analysis to quantify substituent contributions. High-throughput crystallography (e.g., MX beamlines) maps binding modes for iterative SAR refinement. Validate hypotheses with in vivo pharmacokinetic (PK) profiling .

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